

## N-Desmethyl latinib Mesylate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                               |           |
|----------------------|-------------------------------|-----------|
| Compound Name:       | N-Desmethyl imatinib mesylate |           |
| Cat. No.:            | B052777                       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

N-Desmethyl imatinib, also known as Norimatinib or CGP74588, is the principal and pharmacologically active metabolite of imatinib, a cornerstone in the targeted therapy of chronic myeloid leukemia (CML) and other malignancies. This technical guide provides an indepth overview of **N-Desmethyl imatinib mesylate**, focusing on its function as a c-Abl tyrosine kinase inhibitor. This document details its mechanism of action, chemical properties, and metabolism, and presents a compilation of its pharmacokinetic data. Furthermore, it provides detailed experimental protocols for its synthesis and for the assessment of its inhibitory activity against c-Abl kinase. Visual representations of key signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this significant compound in cancer research and drug development.

## Introduction

Imatinib revolutionized cancer therapy as the first commercially successful tyrosine kinase inhibitor, primarily targeting the Bcr-Abl fusion protein characteristic of CML.[1] Its major active metabolite, N-Desmethyl imatinib, is formed through the demethylation of the parent drug, primarily by cytochrome P450 enzymes, and exhibits a comparable in vitro potency against the Bcr-Abl kinase.[2][3] Understanding the properties and activity of N-Desmethyl imatinib is crucial for a complete picture of imatinib's efficacy and for the development of next-generation



kinase inhibitors. This guide serves as a technical resource for professionals engaged in research and development in this field.

## **Chemical and Physical Properties**

N-Desmethyl imatinib is a derivative of benzamide with a molecular structure that includes piperazine, pyridine, and pyrimidine rings. The key structural difference from imatinib is the absence of a methyl group on one of the nitrogen atoms in the piperazine ring.[4]

| Property         | Value                                          | Reference |
|------------------|------------------------------------------------|-----------|
| Chemical Formula | C28H29N7O                                      | [5]       |
| Molecular Weight | 479.58 g/mol                                   | [5]       |
| CAS Number       | 404844-02-6                                    | [5]       |
| Appearance       | Solid                                          | [6]       |
| Synonyms         | Norimatinib, CGP74588, N-<br>Desmethyl Gleevec | [6][7]    |

## **Mechanism of Action**

N-Desmethyl imatinib functions as a competitive inhibitor at the ATP-binding site of the c-Abl tyrosine kinase domain.[7] By occupying this site, it prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival in Bcr-Abl-positive cancer cells.[7][8] The inhibition of these pathways ultimately leads to the induction of apoptosis in the malignant cells.[9]

## **Metabolism and Pharmacokinetics**

Imatinib is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major contributor to the formation of N-Desmethyl imatinib.[3][10] Other isoforms such as CYP2C8 may also be involved.[10] The metabolite is pharmacologically active and circulates in the plasma, although generally at lower concentrations than the parent drug.[11]



## **Pharmacokinetic Parameters**

The following table summarizes key pharmacokinetic parameters of N-Desmethyl imatinib from various studies. It is important to note that these values can vary depending on the patient population, dosage, and analytical methods used.

| Parameter                            | Value                    | Condition                | Reference |
|--------------------------------------|--------------------------|--------------------------|-----------|
| Elimination Half-life (1½)           | ~40 hours                | Healthy Volunteers       | [2]       |
| ~74.3 hours                          | Patients with CML or ALL | [11]                     |           |
| Time to Maximum Concentration (Tmax) | ~2-4 hours               | CML Patients             | [12]      |
| Area Under the Curve (AUC)           | Variable                 | CML Patients             | [12]      |
| Plasma Concentration                 | 17% of imatinib          | Patients with CML or ALL | [13]      |

# **Experimental Protocols Synthesis of N-Desmethyl Imatinib Mesylate**

While specific proprietary synthesis methods may vary, a general synthetic route for imatinib and its derivatives can be adapted for N-Desmethyl imatinib.[4][14] A common approach involves the coupling of key intermediates. A generalized multi-step synthesis is outlined below:

- Condensation: Reaction of 1-(3-pyridyl)ethanone with dimethylformamide dimethyl acetal to form an enaminone.
- Cyclization: The enaminone is then reacted with N-(5-amino-2-methylphenyl)guanidine to form the pyrimidine ring system.
- N-Arylation: The resulting aminopyrimidine is coupled with a protected 4-(piperazin-1-ylmethyl)benzoyl chloride derivative. The protecting group on the piperazine is crucial to prevent N-methylation.



- Deprotection: Removal of the protecting group from the piperazine nitrogen.
- Salt Formation: The final compound is treated with methanesulfonic acid to yield N-Desmethyl imatinib mesylate.

Note: This is a generalized scheme. The specific reagents, solvents, and reaction conditions would need to be optimized for yield and purity.

## c-Abl Kinase Inhibition Assay

The inhibitory activity of **N-Desmethyl imatinib mesylate** against c-Abl kinase can be determined using various assay formats, including radioactive and non-radioactive methods. A common non-radioactive, luminescence-based assay is described below.[13][15][16]

#### Materials:

- Recombinant c-Abl kinase
- Kinase substrate (e.g., Abltide)
- ATP
- Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl<sub>2</sub>; 0.1mg/ml BSA; 50µM DTT)
- N-Desmethyl imatinib mesylate (test inhibitor)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- 96-well or 384-well plates
- Luminometer

#### Procedure:

- Prepare serial dilutions of N-Desmethyl imatinib mesylate in the kinase buffer.
- In a multi-well plate, add the c-Abl kinase and the test inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).



- Incubate the kinase and inhibitor mixture for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for binding.
- Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
- Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
- Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™
  Kinase Assay kit according to the manufacturer's instructions. This typically involves adding
  an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to
  convert ADP to ATP, which is then measured via a luciferase/luciferin reaction.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of the test compound and determine the IC<sub>50</sub> value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

## Visualizations

## **Signaling Pathways and Experimental Workflows**

The following diagrams, generated using the DOT language, illustrate key concepts related to **N-Desmethyl imatinib mesylate**.







Click to download full resolution via product page

Caption: Imatinib Metabolism to N-Desmethyl Imatinib.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. EP2009008A1 Imatinib base, and imatinib mesylate and processes for preparation thereof - Google Patents [patents.google.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Clinical pharmacokinetics of imatinib PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. N-Desmethyl Imatinib | TRC-D292045-10MG | LGC Standards [lgcstandards.com]
- 6. N-Desmethyl imatinib ≥95%, research grade | Sigma-Aldrich [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Defying c-Abl signaling circuits through small allosteric compounds [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ClinPGx [clinpgx.org]
- 11. ascopubs.org [ascopubs.org]
- 12. Comparative pharmacokinetic evaluation and bioequivalence study of three different formulations of Imatinib Mesylate in CML patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. Synthesis of Imatinib Mesylate [journal11.magtechjournal.com]
- 15. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- To cite this document: BenchChem. [N-Desmethyl latinib Mesylate: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b052777#n-desmethyl-imatinib-mesylate-as-a-c-abl-tyrosine-kinase-inhibitor]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com